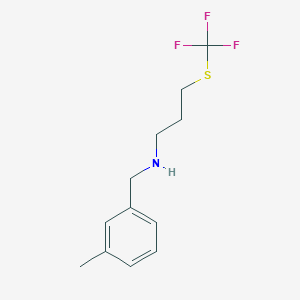
(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound with the molecular formula C12H16F3NS. It is a complex molecule that features both aromatic and aliphatic components, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-methylbenzylamine with 3-chloropropyl trifluoromethyl sulfide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
(3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the lipophilicity of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methyl-benzyl)-(3-chloropropyl)-amine
- (3-Methyl-benzyl)-(3-bromopropyl)-amine
- (3-Methyl-benzyl)-(3-iodopropyl)-amine
Uniqueness
What sets (3-Methyl-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine apart from similar compounds is the presence of the trifluoromethylsulfanyl group. This group significantly enhances the compound’s lipophilicity and chemical stability, making it more effective in various applications compared to its halogenated counterparts.
Propiedades
Fórmula molecular |
C12H16F3NS |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-[(3-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3NS/c1-10-4-2-5-11(8-10)9-16-6-3-7-17-12(13,14)15/h2,4-5,8,16H,3,6-7,9H2,1H3 |
Clave InChI |
BWVHXAZNIFPOMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNCCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)
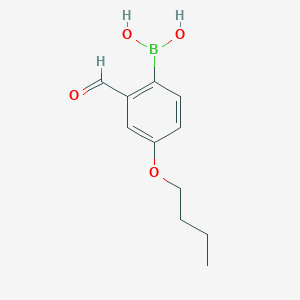
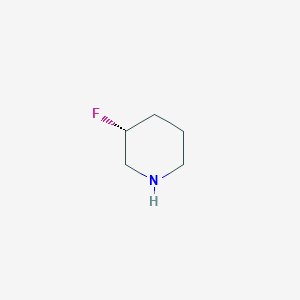
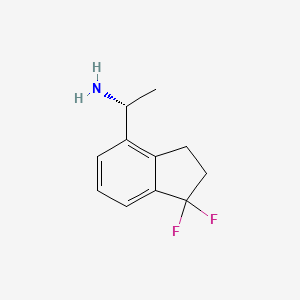
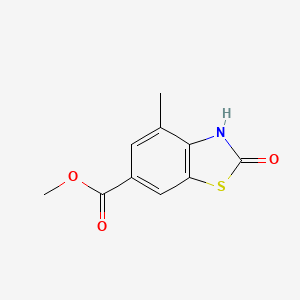
![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
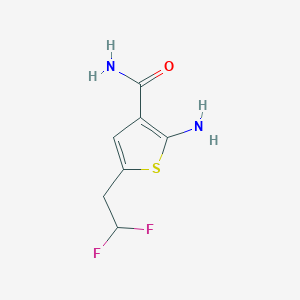
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
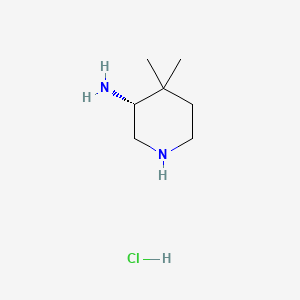

![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
